Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the pyrazole family, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. This compound features a bromine atom and two methyl groups attached to the pyrazole ring, making it a substituted pyrazole derivative. Pyrazole derivatives are known for their diverse biological activities and are widely utilized in medicinal chemistry, agrochemistry, and material science.
The compound is cataloged under the identifier 1173045-46-9 and can be sourced from various chemical suppliers, including Benchchem, which provides detailed descriptions and specifications for researchers.
Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is classified as an organic compound within the broader category of heterocyclic compounds. Its specific classification is as a substituted pyrazole due to the presence of substituents on the pyrazole ring.
The synthesis of methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves two main steps:
The reaction conditions for these steps typically include controlling temperature and pressure to optimize yield and purity. Continuous flow reactors may be employed in industrial settings to enhance production efficiency.
The molecular structure of methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate can be represented as follows:
This structure includes:
The molecular weight of this compound is approximately 232.08 g/mol. The presence of the bromine atom and methyl groups significantly influences its chemical reactivity and biological activity.
Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions:
Common reagents for substitution reactions include nucleophiles like sodium azide or potassium cyanide. For oxidation processes, hydrogen peroxide may be employed, while sodium borohydride is typically used for reduction reactions.
The mechanism by which methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate exerts its biological effects involves binding interactions with specific biomolecules such as enzymes and receptors. The bromine and methyl substituents on the pyrazole ring play crucial roles in modulating these interactions.
Data suggests that this compound can influence key signaling pathways within cells, leading to alterations in gene expression and cellular metabolism. This modulation occurs through competitive inhibition or activation of target enzymes.
Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is typically a solid at room temperature with specific melting and boiling points that vary based on purity and environmental conditions.
The compound exhibits notable solubility in organic solvents such as ethanol and dichloromethane but has limited solubility in water due to its hydrophobic nature. Its reactivity profile includes susceptibility to nucleophilic attack at the bromine site and hydrolysis of the ester group under acidic or basic conditions.
Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate has several significant applications in scientific research:
Pyrazole derivatives represent a cornerstone of modern medicinal chemistry, with halogenated pyrazoles emerging as privileged scaffolds in drug discovery. Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 1173045-46-9) exemplifies this important structural class, featuring a brominated dimethylpyrazole core linked to a methyl acetate functional group. This compound, with molecular formula C₈H₁₁BrN₂O₂ and molecular weight 247.09 g/mol, displays the characteristic SMILES structure O=C(OC)CN1N=C(C)C(Br)=C1C [1] [8]. The molecular architecture combines a planar heterocyclic system with a flexible ester-containing side chain, creating a versatile template for chemical modification. Such halogenated pyrazole acetates serve as key intermediates in synthesizing biologically active molecules, particularly in anticancer and anti-inflammatory drug development programs where the bromine atom offers strategic synthetic handles for further functionalization through metal-catalyzed cross-coupling reactions [2] [7].
The exploration of halogenated pyrazoles began in earnest during the mid-20th century as researchers recognized the synergistic benefits of combining the pyrazole pharmacophore with halogen atoms. Brominated pyrazoles specifically gained prominence due to bromine's optimal balance of reactivity and stability in biological systems. Early work focused on simple brominated pyrazoles, but by the 1990s, researchers had developed sophisticated derivatives featuring additional substituents, including the critical 3,5-dimethyl and acetate ester modifications. The structural evolution culminated in compounds like methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, which first appeared in the chemical literature in the early 2000s [1].
Table 1: Historical Development of Halogenated Pyrazole Derivatives
Time Period | Key Developments | Significant Compounds |
---|---|---|
1960s-1970s | Exploration of monohalogenated pyrazoles | 4-Bromopyrazole |
1980s-1990s | Di-substituted halogenated pyrazoles | 4-Bromo-3-methylpyrazole |
2000s-Present | Multi-substituted derivatives with functional side chains | Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate |
The therapeutic potential of brominated pyrazoles became increasingly evident with discoveries of their cytotoxic activities. A 2017 study demonstrated that brominated 5-methyl-2,4-dihydropyrazol-3-one derivatives exhibited significant cytotoxicity against various cancer cell lines, validating the pharmacological relevance of these scaffolds [7]. The introduction of acetate ester side chains, as seen in methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, represented a strategic advancement that enhanced the molecules' capacity for targeted delivery and improved cellular uptake. This innovation transformed simple pyrazole cores into versatile platforms for prodrug design and structure-activity relationship studies in anticancer research.
The specific substitution pattern of 4-bromo-3,5-dimethyl confers distinctive chemical and pharmacological properties to the pyrazole scaffold. The bromine atom at the C4 position serves multiple critical functions: it creates a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira reactions), significantly enhances the electron-withdrawing character of the ring system, and influences the compound's intermolecular interactions through halogen bonding [2] . Simultaneously, the methyl groups at C3 and C5 positions provide steric bulk that protects the reactive bromine atom from nucleophilic displacement while contributing to the overall lipophilicity of the molecule. This lipophilicity enhancement facilitates membrane permeability, a crucial factor in drug bioavailability [1] [4].
The combined electronic effects of bromine and methyl substituents create a unique reactivity profile. The bromine atom strongly activates adjacent positions toward electrophilic substitution, while the methyl groups exhibit modest electron-donating effects. This electronic tension results in predictable regiochemistry during further derivatization, making methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate an exceptionally versatile synthetic intermediate. For example, researchers have exploited the bromine substituent to create extended conjugated systems, such as in 4-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid derivatives, which demonstrate enhanced biological activity profiles [10]. The consistent presence of this substitution pattern in pharmaceutical intermediates underscores its privileged status in medicinal chemistry.
Table 2: Impact of Substituents on Pyrazole Core Properties
Substituent Position | Key Contributions | Biological/Chemical Significance |
---|---|---|
4-Bromo | Halogen bonding capability, Cross-coupling reactivity | Enables synthetic diversification, Enhances binding affinity |
3,5-Dimethyl | Steric protection, Electron-donating effect | Increases metabolic stability, Modulates lipophilicity |
N1-Acetate | Hydrolyzable linkage, Polar group | Facilitates prodrug design, Improves solubility |
Structural analogs further demonstrate the critical importance of the 4-bromo-3,5-dimethyl configuration. When compared to unsubstituted pyrazole acetates (e.g., methyl 1H-pyrazol-1-ylacetate, CAS 142890-12-8), which have lower molecular weight (140.14 g/mol) and significantly different physicochemical properties (density 1.179 g/cm³, boiling point 219.8°C), the brominated dimethyl analog exhibits enhanced biological activity due to increased lipophilicity and receptor binding capability [3]. Similarly, replacing the bromine with hydrogen or smaller halogens substantially diminishes cytotoxic activity, confirming bromine's specific importance in pharmacological applications. The acetamide derivative (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, CAS 1005668-21-2) maintains the core substitution pattern but replaces the ester with an amide group, resulting in different hydrogen bonding capacity and metabolic stability .
The acetate ester moiety in methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate serves as a critical determinant of the compound's physicochemical behavior and prodrug potential. The methyl ester group (-COOCH₃) significantly modulates lipophilicity compared to carboxylate analogs, as evidenced by calculated logP values. This enhanced lipophilicity facilitates passive diffusion through biological membranes, allowing improved cellular uptake of the intact prodrug molecule. Once internalized, ubiquitous cellular esterases hydrolyze the ester bond, releasing the active carboxylic acid metabolite (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid) at the target site [3] [8].
The choice of esterification significantly impacts metabolic stability and activation kinetics. Methyl esters generally demonstrate faster hydrolysis rates compared to ethyl esters (e.g., ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate) due to reduced steric hindrance around the carbonyl group [2] [6]. This structural difference translates to more rapid onset of biological activity for methyl ester derivatives. Additionally, the methyl ester variant exhibits superior thermal stability and crystallinity compared to bulkier ester analogs, enhancing its suitability for pharmaceutical formulation [1] [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7